molecular formula C11H14ClNO2 B1609072 3-chloro-N-(2-ethoxyphenyl)propanamide CAS No. 334504-88-0

3-chloro-N-(2-ethoxyphenyl)propanamide

Cat. No.: B1609072
CAS No.: 334504-88-0
M. Wt: 227.69 g/mol
InChI Key: ZWCVRZVPCQCKJD-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-ethoxyphenyl)propanamide is an organic compound with the CAS Registry Number 334504-88-0 and a molecular formula of C 11 H 14 ClNO 2 . It has a molecular weight of 227.69 g/mol and is characterized by the SMILES string CCOC1=CC=CC=C1NC(=O)CCCl . This molecule is an anilide featuring a chloroalkyl chain and an ethoxy-substituted phenyl ring, making it a valuable intermediate in organic synthesis and medicinal chemistry research. While the specific biological mechanism of action for this compound has not been elucidated in the available literature, its structural features are of significant research interest. Compounds with similar chloroacetamide and anilide scaffolds are frequently explored for their synthetic utility and potential as precursors in developing pharmacologically active molecules . Researchers are investigating its use in constructing more complex chemical entities and studying structure-activity relationships. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local, national, and international regulations during its use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-(2-ethoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-2-15-10-6-4-3-5-9(10)13-11(14)7-8-12/h3-6H,2,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCVRZVPCQCKJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389544
Record name 3-chloro-N-(2-ethoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334504-88-0
Record name 3-chloro-N-(2-ethoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies and Chemical Transformations of 3 Chloro N 2 Ethoxyphenyl Propanamide and Its Analogues

Established Synthetic Routes for 3-Chloro-N-(2-ethoxyphenyl)propanamide Synthesis

The synthesis of this compound is primarily achieved through several key reaction pathways, each offering distinct advantages depending on the availability of precursors and desired scale of production.

Nucleophilic Acylation Approaches

The most direct and widely utilized method for synthesizing this compound is the nucleophilic acylation of 2-ethoxyaniline with 3-chloropropanoyl chloride. In this reaction, the lone pair of electrons on the nitrogen atom of the 2-ethoxyaniline attacks the electrophilic carbonyl carbon of the 3-chloropropanoyl chloride. This addition-elimination reaction results in the formation of the amide bond.

The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct generated during the acylation. evitachem.com The removal of HCl is essential to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Low temperatures are often employed to control the reaction's exothermicity and minimize the formation of potential byproducts. evitachem.com This method is analogous to the Schotten-Baumann reaction conditions, a well-established protocol for amide synthesis from amines and acyl chlorides.

A representative reaction scheme is as follows: 2-ethoxyaniline + 3-chloropropanoyl chloride → this compound + HCl

Amidation Reactions from Precursors

An alternative to using a highly reactive acyl chloride is the direct amidation of 3-chloropropanoic acid with 2-ethoxyaniline. This approach requires the use of a coupling agent to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

Another strategy involves the in-situ generation of a mixed carbonic carboxylic anhydride (B1165640) from the carboxylic acid. researchgate.net This intermediate is then reacted with the amine to form the desired amide. researchgate.net More modern methods may also employ phosphonium-based coupling agents. nih.gov These amidation reactions are advantageous as they often proceed under milder conditions and with a broader functional group tolerance compared to the acyl chloride method.

Multi-Step Synthetic Strategies from Simpler Building Blocks

Multi-step syntheses allow for the construction of this compound from more fundamental and readily available starting materials. A plausible multi-step route could begin with 2-ethoxyphenol. The synthesis might involve the following conceptual steps:

Nitration: Introduction of a nitro group onto the aromatic ring of 2-ethoxyphenol.

Reduction: The nitro group is then reduced to an amino group (-NH2) to form 2-ethoxyaniline. This reduction is commonly achieved using reagents like iron powder in acetic acid or catalytic hydrogenation. nih.gov

Amidation: The resulting 2-ethoxyaniline is then acylated with 3-chloropropanoyl chloride or coupled with 3-chloropropanoic acid as described in the sections above to yield the final product.

Another potential multi-step strategy involves a Friedel-Crafts acylation reaction. For instance, an ethoxybenzene derivative could be acylated with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the 3-chloropropionyl group onto the aromatic ring. google.com Subsequent chemical transformations would then be necessary to introduce the amino group at the correct position and form the amide linkage, though this is a more complex and less direct route than starting with 2-ethoxyaniline.

Reaction Conditions and Optimization Protocols in Compound Synthesis

The efficiency, yield, and purity of the synthesized this compound are highly dependent on the careful control and optimization of reaction conditions.

Solvent Selection and Its Influence on Reaction Efficiency

The choice of solvent is critical in the synthesis of N-aryl amides. Solvents not only dissolve the reactants but also influence reaction rates and pathways. For the nucleophilic acylation of 2-ethoxyaniline, aprotic solvents are generally preferred to avoid any reaction with the acyl chloride.

SolventTypeRationale for UsePotential Outcome
Dichloromethane (B109758) (DCM) AproticGood solubility for reactants; inert to reaction conditions; easy to remove post-reaction. evitachem.comHigh yields, clean reaction profile. evitachem.com
Acetonitrile (MeCN) Polar AproticCan promote reaction rates due to its polarity. neliti.comEffective for amidation, may require temperature control. nih.gov
Tetrahydrofuran (THF) Aprotic EtherGood solvent for many organic compounds. neliti.comCommonly used, can be effective. neliti.com
Toluene Nonpolar AproticUseful for higher temperature reactions or azeotropic removal of water in some amidation protocols. nih.govMay lead to slower reaction rates compared to polar solvents. nih.gov
Acetic Acid ProticCan act as both a solvent and a catalyst in certain reactions. neliti.comGenerally avoided in acyl chloride reactions due to reactivity. neliti.com

The polarity of the solvent can affect the stability of charged intermediates and transition states. In many cases, moderately polar aprotic solvents like dichloromethane provide an optimal balance, ensuring sufficient solubility of the reactants while remaining inert. evitachem.comresearchgate.net

Temperature and Pressure Optimization for Maximized Yields

Temperature is a key parameter in controlling the synthesis of this compound. For exothermic reactions like nucleophilic acylation with 3-chloropropanoyl chloride, precise temperature control is essential.

Low-Temperature Conditions: Performing the reaction at reduced temperatures, often between 0°C and 5°C, helps to manage the exothermicity, thereby minimizing the formation of diacylation products and other thermal decomposition byproducts. evitachem.com This leads to a cleaner reaction and a higher yield of the desired mono-acylated product. evitachem.com

Room Temperature and Elevated Temperatures: Amidation reactions using coupling agents can often be run effectively at room temperature. nih.gov In some cases, particularly with less reactive substrates, moderate heating or refluxing may be necessary to drive the reaction to completion. nih.govgoogle.com For instance, certain multi-step syntheses may require heating to temperatures ranging from 70°C to 120°C for specific transformations. nih.gov

The table below summarizes typical temperature conditions for related amide syntheses.

Reaction TypeReagentsTemperature RangePurpose
Nucleophilic Acylation 2-methoxy-4-nitroaniline + 3-chloropropanoyl chloride0–5 °CTo control exothermicity and minimize byproducts. evitachem.com
Amidation (in-situ) 3,5-diiodosalicylic acid + aminoether + PCl₃Room Temp to 110 °CInitial mixing at room temperature followed by heating to drive reaction. nih.gov
Reduction Step Diphenylether derivative + Iron powderRefluxTo facilitate the reduction of a nitro group. nih.gov

Stoichiometric Control and Catalyst Utilization

The synthesis of this compound and its analogues is predominantly achieved through the acylation of a substituted aniline (B41778) with a 3-chloropropanoyl halide, most commonly 3-chloropropionyl chloride. Stoichiometric control is critical for maximizing yield and minimizing side products. The reaction is typically performed with equimolar amounts of the aniline (e.g., 2-ethoxyaniline) and the acyl chloride.

A key aspect of stoichiometric control is the use of a base to neutralize the hydrochloric acid (HCl) generated during the reaction. The base is generally added in at least a 1:1 molar ratio relative to the acyl chloride. Common bases include tertiary amines like triethylamine or inorganic bases such as potassium carbonate. The choice of base and solvent can influence reaction rates and purity of the product. Anhydrous conditions are often necessary to prevent the hydrolysis of the highly reactive acyl chloride.

While many preparations proceed without a dedicated catalyst, some synthetic strategies can be considered catalyst-utilized. For instance, in situ generation of the acyl chloride from the corresponding carboxylic acid can be achieved using reagents like phosphorus trichloride (B1173362) (PCl₃), which acts catalytically in some contexts. nih.gov The use of phase-transfer catalysts may also be employed to facilitate reactions in biphasic systems, though this is less common for this specific transformation.

Table 1: Stoichiometric and Catalytic Considerations in the Synthesis of N-Aryl Propanamides

Reactant/CatalystTypical Molar Ratio (relative to aniline)PurposeReference Example
3-Chloropropionyl Chloride1.0 - 1.1Acylating agentSynthesis of 3-chloro-N-(4-ethoxyphenyl)propanamide chemicalbook.com
Triethylamine≥ 1.0HCl scavengerAcylation of 2-(3-chlorophenyl)ethan-1-amine
Potassium Carbonate≥ 1.0HCl scavengerSynthesis of 2-(2-chloroacetylamino)benzothiazole-6-carboxylic acid googleapis.com
Phosphorus TrichlorideCatalytic to StoichiometricIn situ acid chloride formationSynthesis of Rafoxanide nih.gov

Chemical Reactivity and Derivatization Strategies

The structure of this compound features three primary reactive sites: the terminal chloro group, the amide linkage, and the electron-rich ethoxyphenyl ring. These sites allow for a variety of chemical transformations and derivatization strategies.

The chlorine atom on the propyl chain is susceptible to nucleophilic substitution, typically via an Sₙ2 mechanism. This allows for the introduction of a wide range of functional groups. Strong nucleophiles such as primary and secondary amines, as well as thiols and their corresponding thiolates, can readily displace the chloride ion.

These substitution reactions are foundational for building more complex molecules. For example, reaction with an amine yields a diamine derivative, while reaction with a thiol produces a thioether. The conditions for these reactions generally involve a polar solvent to facilitate the reaction between the charged or polar nucleophile and the alkyl halide substrate.

Table 2: Examples of Nucleophilic Substitution on Chloroalkanamides

NucleophileProduct TypeGeneral Reaction Conditions
Primary/Secondary AminesN-substituted aminopropanamidePolar solvent, often with a non-nucleophilic base
Thiols/ThiolatesAlkylthiopropanamidePolar aprotic solvent, often with a base to deprotonate thiol
Azide Ion (N₃⁻)3-AzidopropanamidePolar aprotic solvent (e.g., DMF, DMSO)
ThioureaIsothiouronium salt (precursor to thiol)Alcoholic solvent, followed by hydrolysis

The ethoxyphenyl group in this compound is subject to oxidative transformations under specific conditions. The electron-donating nature of the ethoxy group activates the aromatic ring, making it susceptible to oxidation. Furthermore, the ether linkage itself and the benzylic-like protons of the ethyl group are potential sites for oxidative attack.

Potential oxidative pathways include:

Oxidative Cleavage of the Ether: Strong oxidizing agents or enzymatic systems like fungal peroxygenases can cleave the aryl-ether bond. nih.gov This would transform the ethoxy group into a hydroxyl group, yielding the corresponding N-(2-hydroxyphenyl)propanamide derivative and acetaldehyde.

Oxidation of the Ethyl Group: The methylene (B1212753) group of the ethoxy substituent could be oxidized to a carbonyl, although this is a less common transformation.

Aromatic Ring Oxidation: Under harsh conditions with powerful oxidizing agents like potassium permanganate, the aromatic ring can be cleaved. youtube.comncert.nic.in More controlled oxidation could lead to the introduction of additional hydroxyl groups on the ring.

These transformations are generally less selective than reactions at the chloro or amide positions and often require specific and powerful reagents. libretexts.orglibretexts.org

The amide bond is notably stable but can be reduced to an amine under forcing conditions. The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH). This reduction converts the carbonyl group of the amide into a methylene group (CH₂), transforming this compound into N-(2-ethoxyphenyl)-3-chloropropylamine.

More modern and selective methods for amide reduction have been developed to tolerate a wider range of functional groups. These include the use of silanes in combination with transition metal catalysts (e.g., iridium) or strong Lewis acids like tris(pentafluorophenyl)borane. nih.gov These newer protocols can offer higher functional group tolerance, sometimes preserving sensitive groups like aryl halides which might be affected by classic hydride reagents. nih.gov

Applications in the Synthesis of More Complex Molecular Architectures

This compound is a valuable building block for the synthesis of various heterocyclic systems. Its bifunctional nature, possessing both an electrophilic center (the carbon bearing the chlorine) and nucleophilic potential (the amide nitrogen or the activated aromatic ring), allows for intramolecular cyclization reactions to form new rings.

A prominent application is in the synthesis of nitrogen- and oxygen-containing heterocycles. For instance, if the ethoxy group is first cleaved to a phenol, the resulting N-(2-hydroxyphenyl)-3-chloropropanamide is a prime precursor for forming a seven-membered ring. Intramolecular Williamson ether synthesis, where the phenoxide attacks the carbon bearing the chlorine, would yield a 1,5-benzoxazepinone derivative. A similar strategy using N-hydroxy-3-phenoxypropanamides has been shown to produce these seven-membered rings. ias.ac.in

Furthermore, modification of the amide nitrogen followed by cyclization is a route to other important heterocyclic cores. The chloroalkyl chain can be used to construct rings fused to the benzene (B151609) nucleus, a common strategy in medicinal chemistry. For example, related N-(2-aminophenyl)-3-chloropropanamides are key intermediates in the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs. wum.edu.plwum.edu.pl The reaction involves the initial substitution of the chloro group by the aniline amine, followed by intramolecular cyclization. The structure of this compound provides a scaffold that, with appropriate functional group interconversions, can access a variety of benzofused heterocycles like benzoxazines and phenoxazines. nih.govmdpi.com

Precursor for Advanced Pharmaceutical Scaffolds and Impurities

The utility of 3-chloro-N-arylpropanamides as intermediates extends to the synthesis of advanced pharmaceutical scaffolds. The reactive chloro group is a key feature that allows for the construction of heterocyclic systems and other complex structures found in bioactive molecules. For instance, related chloro-amides are instrumental in creating azetidinones and other ring systems.

In a study focused on the synthesis of novel benzothiazole (B30560) derivatives, a chloro-acetylamino compound was used as a precursor to construct 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids. mdpi.com This transformation highlights how the chloro-amide structure can be elaborated into more complex, biologically relevant scaffolds. mdpi.com

Furthermore, understanding the reaction pathways of these precursors is crucial for the identification and synthesis of potential pharmaceutical impurities. For example, in the synthesis of the anthelmintic drug Rafoxanide, a related aminoether is reacted with 3,5-diiodosalicylic acid, where the chloride of the salicylic (B10762653) acid is formed in situ. nih.gov This demonstrates the type of transformations that a chloro-amide precursor could undergo, which is relevant for impurity profiling.

The synthesis of complex molecules often involves multiple steps where intermediates can be carried over or undergo side reactions, leading to impurities. For example, in the synthesis of Apixaban, a complex anticoagulant, a chloro-dihydropyridinone intermediate is utilized. google.com The purity and reactivity of such chlorinated intermediates are critical to the quality of the final active pharmaceutical ingredient.

The following table outlines the role of related chloro-amide and chloro-intermediate precursors in the synthesis of advanced pharmaceutical scaffolds.

Precursor CompoundReagents and ConditionsResulting Scaffold/ProductReference
2-(2-chloro-acetylamino)benzothiazole-6-carboxylic acidHydrazine hydrate, then aromatic aldehydes, then chloroacetyl chloride and triethylamine2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids mdpi.com
3-chloro-4-(4′-chlorophenoxy)aminobenzene3,5-diiodosalicylic acid, PCl₃, xyleneN-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide (Rafoxanide) nih.gov
3-chloro-1-(4-iodophenyl)-5,6-dihydropyridin-2(1H)-one(Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, triethylamine, tolueneIntermediate for Apixaban google.com

Design and Synthesis of Compound Libraries for Research

The structural features of this compound make it and its analogues suitable starting materials for the generation of compound libraries for biological screening. The ability to introduce diversity by reacting the chloro-substituent with various nucleophiles allows for the creation of a wide range of derivatives from a common core structure.

Multicomponent reactions are a powerful tool in this regard, enabling the rapid assembly of complex molecules from simple starting materials. For example, a library of quinoline-pyridine hybrids with potential antimicrobial and antifungal activity was synthesized through a three-component reaction involving 2-chloro-3-formylquinolines. nih.gov While not a direct analogue, this illustrates the principle of using a chlorinated starting material to build a library of diverse compounds.

Similarly, the synthesis of 2-chloro-N-(hydroxyphenyl)acetamides has been reported, with these compounds showing antimicrobial activity. neliti.com By varying the aminophenol starting material and subsequently displacing the chlorine, a library of compounds with potential biological activity could be generated. The straightforward nature of the synthesis makes it amenable to the production of multiple analogues for structure-activity relationship (SAR) studies. neliti.com

The table below presents examples of how chloro-substituted starting materials are used to generate libraries of compounds for research.

Chloro-substituted Starting MaterialReaction TypeLibrary of CompoundsPotential ApplicationReference
2-chloro-3-formylquinolinesThree-component reaction with active methylene compounds and 3-(pyridine-3-ylamino)cyclohex-2-enoneQuinoline-pyridine hybridsAntimicrobial and antifungal agents nih.gov
m- and p-aminophenols (reacted with chloroacetyl chloride)Chloroacetylation2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamideAntimicrobial agents neliti.com
4,7-dichloroquinolineN-oxidation, C2-amide formation, and SNAr reactionN-(7-chloro-4-morpholinoquinolin-2-yl)benzamide derivativesAnticancer, antibacterial, antifungal, and antiparasitic agents mdpi.com

Iii. Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation

Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 3-chloro-N-(2-ethoxyphenyl)propanamide by providing information on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

In ¹H NMR spectroscopy, the ethoxy group would present as a characteristic ethyl pattern: a triplet signal for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons. The propanamide chain would exhibit two triplet signals, one for the methylene group adjacent to the carbonyl (C(=O)CH₂) and another for the methylene group bonded to the chlorine atom (CH₂Cl). The aromatic protons on the 2-ethoxyphenyl ring would appear as a complex multiplet pattern in the aromatic region of the spectrum. The amide proton (N-H) would typically be observed as a broad singlet.

In ¹³C NMR, distinct signals would be expected for each carbon atom in the molecule. This includes the two carbons of the ethoxy group, the two methylene carbons of the propanamide chain, the carbonyl carbon, and the six carbons of the aromatic ring, which would have unique chemical shifts due to their positions relative to the ethoxy and amide substituents. Data from related compounds, such as 3-chloro-N-(2-thiazolyl)-propanamide, confirms the expected regions for these signals. spectrabase.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on standard chemical shift ranges and data from analogous structures. Actual experimental values may vary.)

Atom Type Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
CH₃ (ethoxy)~1.4 (triplet)~15
OCH₂ (ethoxy)~4.1 (quartet)~64
CH₂Cl~3.9 (triplet)~41
C(=O)CH₂~2.8 (triplet)~38
C=O (amide)-~170
N-H (amide)~8.0-9.0 (broad singlet)-
Aromatic C-H~6.8-8.2 (multiplets)~110-150
Aromatic C-N-~125-130
Aromatic C-O-~145-150

Vibrational Analysis and Functional Group Identification using Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups within this compound by measuring the absorption of infrared radiation at specific vibrational frequencies.

Key expected absorption bands would include:

N-H Stretching: A moderate to sharp absorption band around 3300-3400 cm⁻¹, characteristic of the secondary amide N-H bond.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and propyl chains are expected just below 3000 cm⁻¹.

Amide I Band (C=O Stretching): A strong, prominent absorption band between 1650 and 1680 cm⁻¹ is the hallmark of the amide carbonyl group.

Amide II Band (N-H Bending): A significant band is expected around 1550 cm⁻¹, resulting from N-H bending coupled with C-N stretching.

C-O-C Stretching: Asymmetric and symmetric stretching of the aryl-alkyl ether linkage would produce strong bands in the 1250-1000 cm⁻¹ region.

C-Cl Stretching: A band in the fingerprint region, typically between 800 and 600 cm⁻¹, would indicate the presence of the carbon-chlorine bond.

These expected values are consistent with IR data reported for analogous amide structures. mdpi.com

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amide N-HStretching3300 - 3400Medium
Amide C=OStretching (Amide I)1650 - 1680Strong
Amide N-HBending (Amide II)~1550Strong
Aryl-Alkyl Ether C-OAsymmetric Stretching~1250Strong
Alkyl C-ClStretching600 - 800Medium-Strong

Mass Spectrometric Approaches for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides critical information on the molecular weight and structural fragments of this compound. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to the molecule's mass (C₁₁H₁₄ClNO₂ ≈ 227.68 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, corresponding to the ³⁷Cl isotope.

The fragmentation pattern would likely involve characteristic cleavages:

Alpha-cleavage next to the carbonyl group, leading to the loss of the chloropropyl radical (•CH₂CH₂Cl) to form an ion at m/z 150.

Cleavage of the amide bond , which could result in the formation of a 2-ethoxyphenylaminyl radical and a [CH₂CH₂C(O)Cl]⁺ fragment or, more likely, the formation of a 2-ethoxyphenyl isocyanate-like fragment ion.

McLafferty rearrangement , if sterically feasible, could lead to the elimination of a neutral ethene molecule from the ethoxy group.

Loss of a chlorine atom , resulting in an [M-Cl]⁺ fragment.

Analysis of related compounds like 3-chloro-1,2-propanediol (B139630) shows common fragmentation pathways involving the loss of the chloroalkyl chain. researchgate.net

X-ray Diffraction Crystallography for Solid-State Structural Characterization

While a crystal structure for this compound is not publicly documented, extensive data from its isomer, 3-chloro-N-(4-methoxyphenyl)propanamide , provides a robust model for predicting its solid-state characteristics. nih.gov

In the solid state, the molecule's conformation is dictated by the spatial arrangement of its constituent parts. For the analogue 3-chloro-N-(4-methoxyphenyl)propanamide, the C(=O)—N(H)—C(ar)—C(ar) torsion angle is reported as -33.70(18)°. This non-planar arrangement indicates that there is limited resonance between the amide group and the aromatic ring. A similar twisted conformation would be expected for the 2-ethoxy isomer, influenced by the steric hindrance of the ortho-ethoxy group. The amide group itself, however, would remain relatively planar to maximize amide resonance.

The crystal packing of this compound would be dominated by intermolecular hydrogen bonds. Based on its analogue, classical N—H···O hydrogen bonds are expected, where the amide hydrogen of one molecule interacts with the carbonyl oxygen of a neighboring molecule. nih.gov This interaction typically links the molecules into chains. Additionally, weaker C—H···O contacts, for instance between the methylene protons adjacent to the carbonyl group and a nearby carbonyl oxygen, would further stabilize the crystal lattice. These interactions create a well-defined, three-dimensional supramolecular architecture.

Electron delocalization is a key feature of the amide bond within the propanamide framework. This resonance involves the lone pair of electrons on the nitrogen atom delocalizing into the C=O pi-system, creating a resonance hybrid with significant double-bond character in the C-N bond and a corresponding decrease in the C=O bond order. This is evidenced in the crystal structure of the methoxy (B1213986) analogue by a C(=O)—N(H) bond length of 1.3416 (15) Å, which is shorter than a typical C-N single bond, and a C=O bond length of 1.2326 (14) Å, which is slightly longer than a typical C=O double bond. nih.gov This delocalization enforces a planar geometry on the O=C-N-H unit and is fundamental to the chemical stability and properties of the amide group.

Computational Chemistry and Molecular Modeling of this compound

In the realm of modern chemical and pharmaceutical research, computational chemistry and molecular modeling serve as indispensable tools for elucidating the properties and potential applications of novel compounds. For a molecule such as this compound, these computational techniques offer a powerful lens through which to predict its electronic structure, reactivity, and interactions with biological targets. Although specific, in-depth computational studies focused exclusively on this compound are not extensively detailed in publicly available literature, the established methodologies, as applied to analogous propanamide structures, provide a clear framework for how such an analysis would be conducted and the insights it would yield.

IV. Computational Chemistry and Molecular Modeling Applications in Research

Computational studies are critical for understanding a molecule's behavior at the atomic level. These methods allow researchers to calculate and visualize properties that are often difficult or impossible to measure through experimental means alone. For this compound, this would involve a multi-faceted approach combining quantum chemical calculations and molecular simulations.

Quantum chemical calculations are foundational for predicting the intrinsic properties of a molecule based on its electronic structure. These ab initio methods provide detailed information on geometry, energy, and electron distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, a DFT analysis, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine its most stable three-dimensional conformation (optimized geometry).

This analysis would yield crucial data points, including:

Optimized Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles they form, which are fundamental to the molecule's structure. For instance, the analysis would provide the exact lengths of the C=O, C-N, and C-Cl bonds.

Total Energy: The calculated energy of the molecule in its optimized state, which is essential for determining its stability.

A hypothetical data table summarizing the kind of results obtained from a DFT calculation on this compound is described below.

ParameterPredicted Value (Hypothetical)Description
Total EnergyValue in HartreesThe total electronic energy of the molecule in its ground state.
Dipole MomentValue in DebyeIndicates the overall polarity and charge separation within the molecule.
C=O Bond Length~1.23 ÅThe length of the carbonyl double bond, indicative of amide resonance.
C-N (amide) Bond Length~1.34 ÅThe length of the amide bond, showing partial double-bond character.
C-Cl Bond Length~1.78 ÅThe length of the carbon-chlorine single bond.

This table is illustrative and describes the types of data that would be generated from a DFT study. Actual values would require a dedicated computational analysis.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are critical for predicting a molecule's chemical reactivity and kinetic stability.

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a greater propensity to act as an electron donor (nucleophile).

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a greater propensity to act as an electron acceptor (electrophile).

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and can be easily excited.

For this compound, FMO analysis would pinpoint the regions of the molecule most likely to engage in chemical reactions. The HOMO is often localized on the electron-rich ethoxyphenyl ring, while the LUMO might be distributed around the electrophilic carbonyl carbon and the carbon atom bonded to the chlorine.

OrbitalEnergy (eV) (Hypothetical)Implication for Reactivity
EHOMOValue in eVIndicates the electron-donating capacity.
ELUMOValue in eVIndicates the electron-accepting capacity.
Energy Gap (ΔE)Value in eVPredicts the chemical reactivity and kinetic stability.

This table illustrates the expected output of an FMO analysis. Specific values are not available from existing search results.

An Electrostatic Potential (ESP) map is a visualization tool that illustrates the charge distribution across a molecule's surface. It is invaluable for understanding intermolecular interactions, including how a molecule might interact with a biological receptor. Different colors on the ESP map represent different potential values:

Red: Indicates regions of negative electrostatic potential, typically associated with lone pairs on electronegative atoms like oxygen or nitrogen. These are sites prone to electrophilic attack.

Blue: Indicates regions of positive electrostatic potential, usually found around hydrogen atoms bonded to electronegative atoms (like the amide N-H) or electron-deficient centers. These are sites prone to nucleophilic attack.

Green/Yellow: Represents neutral or weakly polarized regions, often corresponding to the nonpolar hydrocarbon portions of the molecule.

For this compound, the ESP map would likely show a strong negative potential (red) around the carbonyl oxygen and a positive potential (blue) around the amide hydrogen, highlighting their roles as hydrogen bond acceptors and donors, respectively.

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

If this compound were to be investigated as a potential bioactive agent, molecular docking would be used to predict how it fits into the active site of a target protein. The simulation calculates the most stable binding poses and estimates the binding affinity (often expressed as a binding energy or docking score in kcal/mol). A lower binding energy generally corresponds to a more stable and potent ligand-receptor complex. This allows researchers to compare the potential efficacy of different compounds before undertaking expensive and time-consuming laboratory synthesis and testing.

Beyond just predicting the binding pose, docking analysis provides detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. For this compound, these interactions could include:

Hydrogen Bonds: Formed between the amide hydrogen (donor) and an acceptor residue (e.g., an aspartate or glutamate) in the protein, or between the carbonyl oxygen (acceptor) and a donor residue (e.g., an arginine or lysine).

Hydrophobic Interactions: Involving the phenyl ring and the ethyl group, which would likely interact with nonpolar pockets within the binding site.

Halogen Bonds: The chlorine atom could potentially form a halogen bond with an electron-rich atom in the binding site, which can be a significant contributor to binding affinity.

A hypothetical summary of a docking study is presented below.

Interaction TypeLigand Group InvolvedPotential Interacting Protein Residue (Example)
Hydrogen Bond (Donor)Amide N-HAsp, Glu, Carbonyl O of backbone
Hydrogen Bond (Acceptor)Carbonyl O, Ether OArg, Lys, Ser, Thr, His
HydrophobicPhenyl ring, Ethyl groupVal, Leu, Ile, Phe, Trp
Halogen BondChlorine atomCarbonyl O, Ser, Thr

This table is a generalized representation of potential interactions and is not based on a specific docking study of the title compound.

Iv. Computational Chemistry and Molecular Modeling Applications in Research

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational dynamics and stability of a molecule like 3-chloro-N-(2-ethoxyphenyl)propanamide and its potential complexes with biological macromolecules.

In the context of drug discovery, MD simulations are frequently employed to assess the stability of a ligand-protein complex. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe the evolution of the ligand's binding pose and its interactions with the protein's active site. Key metrics, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, are monitored over the simulation trajectory to evaluate stability. A stable complex would typically exhibit minimal fluctuations in RMSD, indicating that the ligand remains securely bound.

Currently, there are no specific MD simulation studies published in the scientific literature for a this compound-protein complex. Were such a study to be conducted, the data would likely be presented in a manner similar to the illustrative table below.

Illustrative Data Table: MD Simulation Stability Metrics for a Hypothetical Ligand-Protein Complex

Simulation Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)Number of Hydrogen Bonds
00.000.004
101.251.503
201.301.653
301.451.702
401.501.752
501.481.723

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

MD simulations also allow for the investigation of conformational changes that may occur in both the ligand and the protein upon binding. The flexibility of the ligand and the protein's ability to adapt to the ligand are crucial for a stable interaction. Analysis of the simulation trajectory can reveal changes in dihedral angles of the ligand and shifts in the secondary structure of the protein, providing a dynamic picture of the binding event.

No specific research detailing the conformational changes of this compound upon binding to a biological target has been found in the available literature.

Virtual Screening and Lead Optimization through Computational Approaches

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. Should this compound be identified as a hit from a virtual screen, computational approaches would then be used for lead optimization, where its chemical structure is modified to improve its binding affinity, selectivity, and pharmacokinetic properties.

There are no published studies that detail the use of this compound in virtual screening campaigns or subsequent lead optimization efforts.

In Silico Predictions for Research and Development

In silico methods, which are computational approaches to predict the properties of molecules, are integral to modern research and development. These predictions can encompass a wide range of characteristics, from basic physicochemical properties to more complex ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. These predictions help in prioritizing compounds for synthesis and experimental testing, thereby saving time and resources.

While in silico predictions can be readily generated for any chemical structure, specific, peer-reviewed research focusing on the predicted properties of this compound for the purpose of research and development is not currently available in the public domain. The table below illustrates the types of in silico predictions that would be relevant in a research context.

Illustrative Data Table: Predicted Physicochemical and ADMET Properties

PropertyPredicted ValueMethod
Molecular Weight227.68 g/mol ---
LogP2.85---
Topological Polar Surface Area (TPSA)38.33 Ų---
Number of Rotatable Bonds4---
Human Intestinal AbsorptionHigh---
Blood-Brain Barrier PermeationLow---
Ames MutagenicityNegative---

This table contains generally calculated or illustrative values and does not represent experimentally validated data from a dedicated study on this compound.

V. Biological Activity and Structure Activity Relationship Sar Elucidation

General Mechanisms of Interaction with Biological Targets

Comprehensive searches of scientific databases have not yielded specific studies on the general mechanisms of interaction of 3-chloro-N-(2-ethoxyphenyl)propanamide with biological targets.

Enzyme Inhibition Pathways

There is currently no available scientific literature or empirical data that describes the enzyme inhibition pathways of this compound.

Receptor Binding Modulation

Specific data from receptor binding assays or molecular modeling studies for this compound are not found in the reviewed scientific literature. Therefore, its capacity for receptor binding modulation remains uncharacterized.

Interaction with Biomolecules and Cellular Components

No studies detailing the direct interaction of this compound with specific biomolecules or cellular components have been identified.

Exploration of Potential Bioactivities

The potential bioactivities of this compound have not been explored in the available scientific research.

Anti-inflammatory Properties and Mechanistic Insights

There are no published studies investigating the anti-inflammatory properties of this compound. Consequently, no mechanistic insights into its potential effects on inflammatory pathways are available.

Antimicrobial Activity and Antibiofilm Evaluation

No research has been conducted to evaluate the antimicrobial or antibiofilm activities of this compound against any tested microorganisms.

Data Tables

No experimental data regarding the biological activity of this compound was found to populate data tables.

Anticancer Activity and Antiproliferative Mechanisms

While direct studies on this compound are limited, research on structurally related N-aryl propanamides and their analogues provides significant insight into its potential as an anticancer agent. These compounds have demonstrated broad-spectrum antiproliferative activity across various cancer cell lines through diverse mechanisms of action.

A notable mechanism observed in related structures is the inhibition of histone deacetylase 6 (HDAC6). For instance, a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, which share the propanamide core, exhibited significant antiproliferative effects against prostate (PC-3), cervical (HeLa), colon (HCT-116), and breast (MCF-7) cancer cell lines. mdpi.comnih.gov In silico studies for these compounds pointed towards the inhibition of HDAC6 via binding to its unique zinc finger ubiquitin-binding domain (HDAC6 Zf-UBD), suggesting a potential pathway for inducing cell death in cancer cells. mdpi.comnih.gov

Another identified mechanism for related compounds is the inhibition of tubulin polymerization. Certain indolesulfonamides, which also feature an amide linkage, have been shown to arrest the cell cycle in the G2/M phase, leading to an apoptotic response. researchgate.net These compounds are thought to bind to the colchicine (B1669291) site of tubulin, disrupting the microtubule network essential for cell division. researchgate.net Similarly, other quinoxaline (B1680401) derivatives bearing a propanoyl spacer have shown potent activity against HCT-116 and MCF-7 cell lines, with a proposed mechanism of allosteric inhibition of human thymidylate synthase (hTS). nih.gov

The antiproliferative activity of these related compounds underscores the potential of the this compound scaffold in cancer therapy. The data below summarizes the activity of several propanamide analogues.

Compound SeriesCancer Cell LineReported Activity (IC50 in µM)Proposed Mechanism
N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides mdpi.comnih.govHeLa12.17 ± 0.9 (for compound 6k)HDAC6 Inhibition
HCT-1169.46 ± 0.7 (for compound 6k)
MCF-76.93 ± 0.4 (for compound 6k)
PC-310.88 ± 0.8 (for compound 6k)
N-Alkyl 3-((3-phenyl-quinoxalin-2-yl)sulfanyl)propanamides nih.govHCT-1161.9 µg/mLhTS Allosteric Inhibition
MCF-72.3 µg/mL
(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide mdpi.comHCT1167.1 ± 0.6Dishevelled 1 (DVL1) Inhibition

Modulation of Iron Metabolism in Cellular Systems

The modulation of cellular iron metabolism is an emerging strategy in cancer therapy, as cancer cells often exhibit an increased demand for iron to sustain rapid proliferation. While no direct evidence links this compound to iron metabolism, the chemical functionalities present in related structures suggest a potential for such activity. Compounds capable of chelating iron can disrupt its homeostasis, leading to cytotoxic effects.

For example, studies on thiosemicarbazones, a class of potent iron chelators, have demonstrated that they can effectively modulate cellular iron levels. mdpi.com Gallium(III) complexes with thiosemicarbazone ligands have been shown to disrupt iron metabolism by increasing the expression of transferrin receptor 1 (TfR1), which facilitates iron uptake, and decreasing the expression of ferritin, the iron storage protein. nih.gov This disruption leads to a state of functional iron depletion within the cancer cells, triggering apoptosis. The regulation of iron is critical, involving a complex system of transporters and regulators like mitoferrin, ferroportin, and the IRE/IRP system to maintain homeostasis. mdpi.comnih.gov Alterations in cellular iron status have been shown to impact key metabolic pathways, including glycolysis and the TCA cycle. nih.gov

Given that amide-containing molecules can be designed to act as ligands for metal ions, it is conceivable that analogues of this compound could be developed to function as iron chelators. Such derivatives could potentially interfere with iron-dependent enzymes or disrupt the mitochondrial iron supply, thereby inducing cancer cell death. This remains a hypothetical but promising area for future investigation. mdpi.comnih.gov

HIV-1 Reverse Transcriptase Inhibitory Activity

The enzyme HIV-1 reverse transcriptase (RT) is a cornerstone target for antiretroviral therapy. nih.gov It possesses two key functions: a DNA polymerase activity and a ribonuclease H (RNase H) activity, both of which are essential for viral replication. mdpi.com While there are no studies directly implicating this compound as an HIV-1 RT inhibitor, analysis of existing inhibitors reveals that its structural features hold promise.

Inhibitors of HIV-1 RT are broadly classified as nucleoside RT inhibitors (NRTIs) or non-nucleoside RT inhibitors (NNRTIs). NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket on the enzyme, approximately 10 Å away from the polymerase active site. nih.govnih.gov The development of novel NNRTIs is an active area of research.

Notably, the RNase H active site is also a highly pursued, yet unexploited, target for which no approved drug currently exists. mdpi.com Research into new RNase H inhibitors has shown that certain 2-hydroxy-1,4-naphthoquinone (B1674593) Mannich bases are effective inhibitors. A key finding from these studies was that the chlorination of phenyl ring systems within these molecules led to promising RNase H inhibitory activity. mdpi.com This suggests that the chloro-substituted phenyl group is a valuable pharmacophoric feature for this target.

Therefore, the this compound scaffold, which contains both a chloro group and an aromatic ring, could serve as a foundational structure for designing novel inhibitors targeting either the NNRTI binding pocket or the RNase H active site of HIV-1 RT.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

SAR studies on molecules structurally related to this compound have provided valuable information on how different parts of the molecule contribute to its biological activity. These studies typically investigate the influence of substituents on the aromatic ring, modifications to the propanamide backbone, and the specific roles of key functional groups.

Influence of Substituents on the Aromatic Ring

The nature and position of substituents on the N-phenyl ring play a critical role in determining the biological activity of N-aryl propanamide analogues. Substituents can exert influence through electronic and steric effects, which modulate the molecule's interaction with its biological target. lumenlearning.comlibretexts.org

Electron-donating groups (e.g., -OH, -OR) and electron-withdrawing groups (e.g., -NO₂, halogens) can alter the electron density of the aromatic ring, affecting its ability to participate in π-π stacking or other electronic interactions. lumenlearning.comlibretexts.org For example, in a study of N-nitrosomethylaniline analogues, a fluorine substituent at the para-position was found to slightly weaken the compound's carcinogenicity compared to the unsubstituted parent molecule, whereas a strongly electron-withdrawing nitro group at the same position completely abolished its carcinogenic effect. nih.gov This highlights a strong correlation between the electronic properties of the substituent and biological outcome. Similarly, studies on other heterocyclic carboxamides have systematically explored how different electron-withdrawing and -donating groups on the N-phenyl ring affect activity against specific protein targets. mdpi.com

Parent Compound ClassSubstituentPositionObserved Effect on Activity
N-Nitrosomethylaniline nih.gov-FparaSlightly weaker carcinogenicity
-NO₂paraAbolished carcinogenicity
2-hydroxy-1,4-naphthoquinone Mannich bases mdpi.com-Cl-Led to promising HIV-1 RNase H inhibition
Naphthalene derivatives nih.govElectron-withdrawing-Tendency to shift NMR signals downfield
Naphthalene derivatives nih.govElectron-donating-Tendency to shift NMR signals upfield

Role of the Propanamide Backbone Modifications

Introducing rigidity, for example by replacing the propanoyl group with a propenoyl (cinnamoyl) group, can lock the molecule into a more defined conformation, which may enhance its binding affinity to a target receptor. Conversely, increasing the flexibility or length of the linker could allow the molecule to adopt alternative binding modes.

In the broader field of medicinal chemistry, modifying amide backbones is a well-established principle for improving pharmacological properties. In peptide and nucleic acid research, backbone modifications are used to increase stability against enzymatic degradation, enhance cell permeability, and control folding. nih.govresearchgate.netmdpi.com For instance, replacing a standard phosphodiester linkage in oligonucleotides with a phosphorothioate (B77711) or a non-phosphorus methylene(methylimine) linkage can dramatically increase resistance to nucleases. researchgate.netmdpi.com Applying these principles, modifications to the propanamide backbone of this compound could be used to fine-tune its pharmacokinetic and pharmacodynamic properties.

Contribution of the Chloro and Ethoxy Groups to Activity

The chloro group on the propanamide side chain is a critical feature. As a halogen, it increases the lipophilicity of the molecule, which can influence its ability to cross cell membranes. Furthermore, the chlorine atom can participate in halogen bonding, a specific and directional non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a receptor's binding site. This can contribute significantly to binding affinity and selectivity. In some contexts, the chloro group can also act as a reactive site or a leaving group. As noted previously, the presence of chlorine on aromatic rings of other inhibitor scaffolds has been linked to enhanced inhibitory activity against HIV-1 RNase H. mdpi.com

Impact of Stereochemistry and Conformational Preferences

The specific impact of stereochemistry and conformational preferences on the biological activity of this compound has not been extensively detailed in publicly available scientific literature. The propanamide backbone of the molecule contains a chiral center at the second carbon of the propyl chain if a substituent were present, but in this compound, the carbon bearing the chloro group is not a stereocenter unless isotopic labeling is considered. However, the rotation around the various single bonds, such as the amide C-N bond and the bonds connecting the phenyl ring and the propanamide moiety, gives rise to different conformations that can influence how the molecule interacts with biological targets.

The spatial arrangement of the chloro, ethoxy, and amide groups is critical. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of a target protein is a key determinant of its biological activity. The orientation of the 2-ethoxyphenyl group relative to the propanamide chain, and the torsional angles of the ethyl group, can affect properties like solubility, membrane permeability, and binding affinity. For many biologically active molecules, only one enantiomer (if applicable) or a specific set of conformations is responsible for the observed pharmacological effect. While specific studies on this compound are lacking, the principles of stereoselectivity and conformational analysis are fundamental in medicinal chemistry for optimizing the efficacy and safety of drug candidates.

Experimental Design Considerations for Biological Assays

Assay Standardization and Reproducibility

The standardization of biological assays is paramount to ensure that results are reliable, reproducible, and comparable across different experiments and laboratories. For a compound like this compound, this involves establishing and adhering to detailed standard operating procedures (SOPs). Key aspects of assay standardization include the consistent use of reagents, cell lines, and instrumentation. The conditions of the assay, such as incubation times, temperature, and concentrations of the test compound, must be meticulously controlled.

Reproducibility is ensured by documenting every step of the method, which is crucial for both internal validation and for the ability of other researchers to replicate the findings. danaher.com Bioinformatic support can be pivotal in configuring assays and analyzing the resulting data to maintain consistency. danaher.com For cell-based assays, factors like cell passage number, confluency, and media composition must be kept constant, as variations can significantly impact the cellular response to a chemical compound. youtube.com The goal of standardization is to minimize experimental variability, allowing for the confident attribution of observed effects to the compound under investigation.

Use of Positive and Negative Controls in Biological Evaluation

In any biological evaluation of this compound, the inclusion of positive and negative controls is non-negotiable for validating the assay's performance and ensuring the accuracy of the results. vaia.comquora.comscienceready.com.au

Negative Controls are used to establish a baseline and to rule out false positives. scienceready.com.au They typically consist of the vehicle (the solvent used to dissolve the test compound, e.g., DMSO) administered to cells or the assay system in the absence of the compound. danaher.com This helps to confirm that the observed biological response is due to the compound itself and not to the solvent or other external factors. scienceready.com.au Blank controls, which contain all assay components except the cells or the target molecule, can also be used to check for background signals and reagent contamination. bioivt.comnews-medical.net

Positive Controls are substances known to produce the expected effect and are used to confirm that the assay is working correctly. quora.combioivt.com For example, in a cytotoxicity assay, a well-characterized cytotoxic drug would be used as a positive control. bitesizebio.com If the positive control fails to produce the expected result, it indicates a problem with the assay setup, reagents, or procedure, rendering the results for the test compound invalid. vaia.com

Together, these controls are essential for the reliable interpretation of experimental data, ensuring that the biological activity attributed to this compound is genuine. scienceready.com.au

Table 1: Illustrative Use of Controls in a Cytotoxicity Assay

Control TypeSubstanceExpected OutcomePurpose
Negative Control Vehicle (e.g., DMSO)No significant cell deathEstablishes baseline viability; rules out vehicle toxicity.
Positive Control Known cytotoxic drug (e.g., Doxorubicin)Significant cell deathConfirms the assay can detect the intended biological effect.
Test Compound This compoundVariable cell deathTo determine the cytotoxic potential of the compound.

Dose-Response Analysis and IC₅₀ Determination

To quantify the biological effect of this compound, a dose-response analysis is conducted. This involves exposing the biological system (e.g., cells, enzymes) to a range of concentrations of the compound and measuring the resulting biological effect. The data is typically plotted with the compound concentration on a logarithmic scale on the x-axis and the response on a linear scale on the y-axis, which usually generates a sigmoidal curve. acs.org

A key parameter derived from this curve is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that elicits a 50% inhibition of the measured biological response. axionbiosystems.com The IC₅₀ value is a standard measure of a compound's potency. It is important to note that the IC₅₀ can be time-dependent, as cell populations in culture evolve. nih.gov The calculation of the IC₅₀ is often performed using non-linear regression analysis to fit the data to an equation such as the Hill equation. axionbiosystems.comresearchgate.net While the IC₅₀ is a widely used metric, other parameters like the area under the curve (AUC) can sometimes provide a more comprehensive assessment of a compound's activity, especially when a maximal response is not achieved. nih.gov

Table 2: Example of Data for Dose-Response Analysis

Concentration (µM)% Inhibition (Mean)Standard Deviation
0.012.50.8
0.18.11.5
125.43.2
1048.94.1
5075.23.8
10092.32.5

Cell Line Selection for In Vitro Studies

The choice of cell line for in vitro studies of this compound is a critical decision that influences the relevance and interpretation of the results. nih.gov The selection should be guided by the specific research question. Key considerations include:

Tissue of Origin: The cell line should ideally be derived from the tissue or organ of interest to ensure the biological system is relevant. researchgate.net

Disease Relevance: If investigating a specific disease, a cell line that models the pathophysiology of that disease should be chosen. researchgate.net For instance, cancer cell lines are used for screening potential anti-cancer agents. bitesizebio.com

Metabolic Capacity: The presence and activity of metabolic enzymes, such as cytochrome P450s, can be crucial, as they may metabolize the test compound into more or less active forms.

Established Models: Using well-characterized and widely used cell lines allows for better comparison with existing data in the scientific literature. researchgate.net

Immortalized vs. Primary Cells: Immortalized cell lines offer a nearly unlimited supply of consistent biological material but may have genetic and phenotypic differences from their tissue of origin. nih.govresearchgate.net Primary cells are more physiologically relevant but have a limited lifespan and can be more difficult to culture. youtube.com

The selection of an appropriate cell line is a balance between physiological relevance, practicality, and the specific aims of the study. nih.gov

In Vitro and In Vivo Testing Methodologies for Efficacy and Safety

The evaluation of a compound like this compound for its efficacy and safety involves a combination of in vitro and in vivo testing methodologies.

In Vitro Testing: These studies are conducted outside of a living organism, typically using cells or isolated tissues. chemsafetypro.com They are valuable for initial screening, understanding mechanisms of action, and assessing potential toxicity. numberanalytics.comtandfonline.com Common in vitro assays include:

Cytotoxicity assays: To measure the compound's toxicity to cells.

Genotoxicity assays: To evaluate the potential to damage DNA. numberanalytics.com

Metabolism studies: To understand how the compound is processed by cellular enzymes. numberanalytics.com

Target-based assays: To determine if the compound interacts with a specific molecular target. charnwooddiscovery.com

In vitro methods are generally faster, less expensive, and use fewer or no animals compared to in vivo studies. numberanalytics.com However, they may not fully replicate the complexity of a whole organism. tandfonline.com

Vi. Pharmacological and Toxicological Research Perspectives

Metabolic Stability Studies in Biological Systems

Metabolic stability is a key determinant of a compound's pharmacokinetic profile and potential for accumulation in the body. springernature.com It is typically evaluated by measuring the rate at which the parent compound is eliminated over time when exposed to metabolically active systems. springernature.comnuvisan.com

The in vitro metabolic stability of a compound is frequently assessed using liver microsomes. nuvisan.comresearchgate.net These subcellular fractions are enriched with drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of xenobiotics. researchgate.netnih.gov In a typical assay, the test compound is incubated with liver microsomes (from human or animal sources) and the rate of its disappearance is monitored over time, often using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.comnuvisan.com This allows for the calculation of key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). nuvisan.com

Table 1: General Parameters for In Vitro Metabolic Stability Assessment

Parameter Description Typical Test System
In Vitro Half-life (t½) The time required for the concentration of the parent compound to decrease by half. Liver Microsomes, Hepatocytes
Intrinsic Clearance (CLint) A measure of the inherent ability of the liver to metabolize a compound. Liver Microsomes, Hepatocytes

The degradation of 3-chloro-N-(2-ethoxyphenyl)propanamide in biological systems is predicted to follow pathways common to other chloroacetanilide compounds. The primary routes of metabolism likely involve enzymatic transformations in the liver. Key predicted pathways include:

Dechlorination: The removal of the chlorine atom is a critical step in the detoxification of many chlorinated compounds. pnas.org For some chloroacetanilide herbicides, this has been shown to occur via nucleophilic substitution, where the chlorine is replaced by moieties like thiosulfate, leading to detoxification. pnas.org

Hydroxylation: The addition of hydroxyl (-OH) groups to the aromatic ring or alkyl side chains, primarily mediated by cytochrome P450 enzymes.

Amide Bond Cleavage: Hydrolysis of the amide linkage, which would break the molecule into 2-ethoxyaniline and 3-chloropropanoic acid.

Conjugation: Following initial metabolism (Phase I reactions like hydroxylation), the resulting metabolites can be conjugated with endogenous molecules such as glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion.

Studies on related chloroacetanilide herbicides have shown that they can be degraded, although some are considered to be almost non-biodegradable. mdpi.com The specific rates and dominant pathways for this compound would require experimental verification.

Mechanistic Toxicology Studies

Mechanistic toxicology aims to understand how a chemical exerts its toxic effects at the molecular, cellular, and organ levels. For this compound, this involves investigating its potential to cause organ damage, genetic mutations, or cancer.

While direct studies on this compound are limited, research on the broader class of chloroacetanilide herbicides provides insights into potential target organs. Chronic exposure to some chloroacetanilides in animal studies has been associated with tumors in the nasal passages, stomach, and thyroid. nih.gov The mechanisms underlying these effects are not fully elucidated but may involve the generation of reactive metabolites that can cause cellular damage in these tissues. For instance, some chloroacetanilides are known to inhibit the biosynthesis of lipids and other essential molecules, which could contribute to their toxic effects. nih.gov The central nervous system has also been identified as a potential target, with symptoms like dizziness and respiratory issues observed in cases of acute poisoning with related herbicides. nih.gov

Structure-Activity Relationship (SAR) and read-across approaches are used to predict the toxicity of a chemical based on the known toxicities of structurally similar compounds. Given that this compound belongs to the chloroacetanilide class, there is concern for its potential mutagenicity and carcinogenicity.

Some chloroacetanilide herbicides, such as metolachlor, are classified as possible human carcinogens. mdpi.com In silico toxicology prediction tools, which utilize SAR principles, have suggested that some chloroacetanilides may have mutagenic and carcinogenic potential. dntb.gov.ua However, these predictions can vary between different software models. dntb.gov.ua For example, genotoxicity studies on related compounds like 3-chloroallyl alcohol have shown mixed results, being positive in some in vitro assays (like the mouse lymphoma assay) but negative in in vivo studies. nih.gov This highlights the importance of comprehensive testing to confirm any predicted hazards. The mutagenic potential of some chlorinated compounds has been linked to their ability to form DNA adducts, leading to errors in DNA replication.

In silico (computer-based) methods are increasingly used to predict the toxicological properties of chemicals, saving time and reducing the need for animal testing. dntb.gov.ua Various software tools can estimate a compound's potential for mutagenicity, carcinogenicity, and other toxic endpoints based on its chemical structure.

For the chloroacetanilide class, in silico tools have produced varied predictions. For instance, some models might classify a compound as a potential mutagen, while others predict it to be non-mutagenic. dntb.gov.ua These discrepancies underscore the need for experimental validation of in silico predictions. The validation process involves conducting laboratory-based assays (in vitro and in vivo) to confirm or refute the computational predictions. For this compound, a comprehensive toxicological assessment would involve using a battery of in silico models and then performing targeted experimental studies to verify any alerts for potential toxicity.

Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations for Drug Development

There is currently no available research detailing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Understanding these pharmacokinetic properties is a critical component of the drug development process. For other compounds, such as chlorambucil, it is known that it is extensively metabolized in the liver and highly bound to plasma proteins. nih.gov The presence of a chlorine substituent can increase the lipophilicity of a molecule, potentially influencing its absorption and distribution into tissues. mdpi.com However, without specific studies on this compound, any discussion of its ADME properties remains speculative.

Vii. Environmental Impact Research and Biotransformation Studies

Environmental Fate and Transport Research

Research into the environmental fate and transport of a chemical substance is crucial for understanding its potential distribution and persistence in various environmental compartments, including water, soil, and air. This involves predicting its movement and final destination in the ecosystem.

Predicted Environmental Concentrations and No-Effect Concentrations

Predicted Environmental Concentrations (PECs) are estimations of the concentrations of a substance that are likely to be found in the environment. These predictions are typically based on the compound's usage patterns, release rates, and its physical and chemical properties.

Predicted No-Effect Concentrations (PNECs) represent the concentration of a chemical below which adverse effects on ecosystems are not expected to occur. The derivation of PNECs often involves laboratory toxicity tests on various organisms.

Data Table: Predicted Environmental and No-Effect Concentrations for 3-chloro-N-(2-ethoxyphenyl)propanamide

ParameterValueSource
Predicted Environmental Concentration (PEC)Data not available-
Predicted No-Effect Concentration (PNEC)Data not available-

Biodegradation Studies and Persistence Assessment

Biodegradation studies are conducted to determine the susceptibility of a chemical to be broken down by microorganisms in the environment. This is a key factor in assessing its persistence. A substance that biodegrades readily is less likely to accumulate in the environment.

The persistence of a chemical is often expressed in terms of its half-life in different environmental media (e.g., soil, water).

Data Table: Biodegradation and Persistence of this compound

ParameterFindingStudy Type
BiodegradabilityData not available-
Persistence (Half-life)Data not available-

Research on Stability under Environmental Conditions

The stability of a chemical under various environmental conditions, such as in the presence of light (photostability), water (hydrolytic stability), and varying temperatures, determines its longevity and potential for transformation into other substances.

Data Table: Environmental Stability of this compound

ConditionStabilityDegradation Products
PhotostabilityData not available-
Hydrolytic StabilityData not available-
Thermal StabilityData not available-

Viii. Future Directions and Emerging Research Avenues for 3 Chloro N 2 Ethoxyphenyl Propanamide

Development of Novel Analogues with Enhanced Specificity and Efficacy

A crucial future direction for 3-chloro-N-(2-ethoxyphenyl)propanamide is the systematic design and synthesis of novel analogues to enhance its biological specificity and therapeutic efficacy. The development of analogues could lead to compounds with improved target engagement, reduced off-target effects, and better pharmacokinetic profiles.

Detailed research into the structure-activity relationships (SAR) of propanamide derivatives is a common strategy in medicinal chemistry. For instance, modifications to the chloro-substituted phenyl ring, the ethoxy group, or the propanamide linker could be explored. The introduction of different substituents, such as fluorine or trifluoromethyl groups, is a known strategy to modulate lipophilicity and metabolic stability.

While no novel analogues of this compound with specifically enhanced efficacy and specificity are documented in the reviewed literature, the general principles of medicinal chemistry suggest that this is a promising area for future research.

Table 1: Strategies for the Development of Novel Propanamide Analogues

Modification Strategy Rationale Potential Outcomes
Substitution on the Phenyl RingTo explore the impact of electronic and steric effects on target binding.Enhanced potency, selectivity, and altered metabolic stability.
Alteration of the Ethoxy GroupTo investigate the role of this group in target interaction and solubility.Improved pharmacokinetic properties and reduced off-target effects.
Modification of the Propanamide LinkerTo optimize the spatial orientation and flexibility of the molecule.Better fit within the target's binding pocket and improved efficacy.
Introduction of Chiral CentersTo explore stereospecific interactions with the biological target.Increased potency and potential for reduced side effects.

Exploration of Multi-Target Directed Ligands based on the Propanamide Scaffold

The concept of multi-target directed ligands (MTDLs) has emerged as a promising strategy for treating complex diseases with multifactorial pathologies, such as cancer and neurodegenerative disorders. google.com MTDLs are single molecules designed to interact with multiple biological targets simultaneously, potentially offering improved efficacy and a lower likelihood of drug resistance compared to single-target agents. google.com

The propanamide scaffold present in this compound could serve as a valuable starting point for the design of MTDLs. By incorporating pharmacophores known to interact with different targets, novel compounds with a multi-target profile could be developed. For example, the propanamide core could be linked to moieties that inhibit key enzymes or receptors involved in a particular disease pathway. Research on other scaffolds has demonstrated the feasibility of this approach. bohrium.comwikipedia.org

Currently, there is no published research specifically exploring this compound as a scaffold for MTDLs. However, the versatility of the propanamide structure makes this an exciting avenue for future investigation.

Table 2: Design Strategies for Propanamide-Based Multi-Target Directed Ligands

Design Approach Description Potential Therapeutic Areas
Pharmacophore HybridizationCombining the propanamide scaffold with known pharmacophores for different targets into a single molecule.Cancer, Alzheimer's Disease, Inflammatory Disorders
Scaffold HoppingReplacing parts of the propanamide structure with other chemical moieties known to have multi-target activity.Various complex diseases
Linker OptimizationModifying the linker connecting the propanamide core to other pharmacophoric elements to optimize binding to multiple targets.Diseases with interconnected pathways

Application in Chemical Biology as Research Probes or Tools

Chemical probes are small molecules used to study biological systems and processes. They can be invaluable tools for target identification, validation, and elucidating mechanisms of action. This compound and its future analogues could potentially be developed into chemical probes.

For a molecule to be a useful chemical probe, it should ideally possess high potency, selectivity, and a known mechanism of action. If a specific biological target for this compound is identified, the compound could be modified to incorporate reporter tags, such as fluorescent dyes or biotin, to facilitate the study of its interactions within a cellular context.

The development of chemical probes from novel bioactive compounds is a common practice in chemical biology to unravel complex biological pathways. solubilityofthings.com While there are no current reports of this compound being used as a research probe, this represents a significant opportunity for future research should a clear biological target and activity be established.

Table 3: Potential Applications of Propanamide-Based Chemical Probes

Probe Type Application Required Modifications
Affinity-Based ProbesTo isolate and identify binding partners of the compound.Incorporation of a reactive group for covalent labeling or a tag for pull-down assays (e.g., biotin).
Fluorescent ProbesTo visualize the subcellular localization of the compound's target.Attachment of a fluorophore.
Photoaffinity ProbesTo covalently label the target protein upon photoactivation for target identification.Introduction of a photoreactive group.

Advanced Methodologies for Synthesis and Derivatization (e.g., Flow Chemistry, Organocatalysis)

Modern synthetic methodologies offer significant advantages in terms of efficiency, safety, and scalability. The application of advanced techniques like flow chemistry and organocatalysis to the synthesis of this compound and its derivatives could streamline their production and facilitate the rapid generation of compound libraries for screening.

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream, offers benefits such as improved heat and mass transfer, enhanced safety when handling hazardous reagents, and the potential for automation and multi-step synthesis. bohrium.comucl.ac.uk This methodology is increasingly being adopted in the pharmaceutical industry for the production of active pharmaceutical ingredients. bohrium.com

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, provides a green and often stereoselective alternative to traditional metal-based catalysts. semanticscholar.org Various organocatalytic methods have been developed for amide bond formation, a key step in the synthesis of propanamides. wikipedia.org

While specific applications of these advanced methodologies to the synthesis of this compound have not been reported, their potential to improve the synthesis of this class of compounds is substantial.

Table 4: Comparison of Advanced Synthesis Methodologies for Propanamides

Methodology Advantages Potential Challenges
Flow Chemistry Improved safety, better reaction control, scalability, potential for automation. bohrium.comucl.ac.ukInitial setup cost, potential for clogging with solid byproducts.
Organocatalysis Green and sustainable, avoids toxic metal catalysts, can provide high stereoselectivity. semanticscholar.orgCatalyst loading may be high, separation of the catalyst from the product can be challenging.

Integration of Artificial Intelligence (AI) and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. solubilityofthings.comresearchgate.net These computational tools can be applied to various stages of the research pipeline, from identifying novel drug targets to predicting the properties of new chemical entities and optimizing synthetic routes.

For a compound like this compound, AI and ML could be employed to:

Predict Biological Activity: In silico models could be trained on existing data for related propanamide compounds to predict the potential biological targets and activities of novel analogues.

Optimize Molecular Properties: Machine learning algorithms can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, guiding the design of analogues with more favorable drug-like characteristics. rsc.org

De Novo Design: Generative AI models can design entirely new molecules based on the propanamide scaffold with desired properties. researchgate.net

Reaction Optimization: ML algorithms can be used in conjunction with automated synthesis platforms to rapidly optimize reaction conditions, improving yields and reducing waste. rsc.org

Although no AI or ML studies have been specifically published for this compound, the application of these powerful computational methods represents a significant future opportunity to accelerate the discovery and development of new drugs based on this scaffold.

Table 5: Applications of AI and Machine Learning in Propanamide Research

Application Area AI/ML Technique Potential Impact
Hit Identification Virtual Screening, QSAR ModelingRapidly identify promising propanamide derivatives from large virtual libraries.
Lead Optimization Generative Models, ADMET PredictionDesign analogues with improved potency, selectivity, and pharmacokinetic profiles. researchgate.netrsc.org
Synthesis Planning Retrosynthesis Prediction AlgorithmsPropose efficient synthetic routes for novel propanamide analogues.
Process Chemistry Bayesian Optimization, Neural NetworksOptimize reaction conditions for the synthesis of propanamides, improving yield and purity. rsc.org

Sustainable Synthesis and Green Chemistry Approaches in Propanamide Research

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ucl.ac.uk The synthesis of amides, a cornerstone of pharmaceutical chemistry, has traditionally relied on stoichiometric coupling reagents that generate significant waste. ucl.ac.uk

Future research on this compound and other propanamides should focus on developing more sustainable and environmentally friendly synthetic methods. Key areas of exploration include:

Catalytic Amide Bond Formation: Replacing stoichiometric activating agents with catalytic methods, such as those based on boron or other earth-abundant elements, can significantly reduce waste. ucl.ac.uksemanticscholar.org

Biocatalysis: The use of enzymes, such as lipases, to catalyze amide bond formation offers a highly selective and environmentally benign alternative to traditional chemical methods. rsc.orgnih.govnih.gov These reactions are often performed in aqueous media or green solvents under mild conditions. nih.govnih.gov

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with more sustainable alternatives is a key goal of green chemistry. ucl.ac.uk

Solvent-Free Reactions: Where possible, conducting reactions in the absence of a solvent can dramatically reduce the environmental impact of a synthetic process. bohrium.comsemanticscholar.org

While there are no specific reports on the green synthesis of this compound, the broader field of amide synthesis is actively moving towards more sustainable practices that could be applied to this compound in the future. ucl.ac.ukresearchgate.net

Table 6: Green Chemistry Principles in Propanamide Synthesis

Green Chemistry Principle Application in Propanamide Synthesis Example
Catalysis Use of catalytic amounts of a substance to promote the reaction instead of stoichiometric reagents. ucl.ac.ukresearchgate.netBoric acid-catalyzed amidation. semanticscholar.org
Use of Renewable Feedstocks Sourcing starting materials from renewable biological sources.Synthesis from bio-based propionic acid. patsnap.com
Safer Solvents and Auxiliaries Minimizing or eliminating the use of hazardous solvents. ucl.ac.ukEnzymatic synthesis in cyclopentyl methyl ether. nih.gov
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure.Biocatalytic reactions under mild conditions. rsc.orgnih.gov
Waste Prevention Designing syntheses to minimize the production of byproducts.Atom-economical catalytic reactions. ucl.ac.uk

Q & A

Q. Example Protocol :

Step Reagents/Conditions Yield Reference
Acylation3-Chloropropanoyl chloride, DCM, TEA, 0°C → RT, 4h72%
PurificationEthyl acetate/hexane (3:7), silica gel85% purity

Basic: How is the structural integrity of this compound validated?

Answer:
Use a combination of spectroscopic and crystallographic methods:

  • NMR : Confirm substituent positions via 1H^1H-NMR (e.g., ethoxy group at δ 1.3–1.5 ppm, amide proton at δ 8.2–8.5 ppm) .
  • X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., C=O bond length ~1.23 Å, Cl-C-C=O torsion angle ~120°) .
  • HPLC-MS : Verify molecular ion peaks ([M+H]+^+ at m/z 242.1) and purity (>95%) .

Advanced: How can solvent choice impact the yield and purity of this compound?

Answer:
Solvent polarity and reactivity influence reaction kinetics and byproduct formation:

  • Polar Aprotic Solvents (DMF/DMSO) : Accelerate acylation but may increase hydrolysis of 3-chloropropanoyl chloride.
  • Chlorinated Solvents (DCM) : Reduce side reactions (e.g., esterification) due to lower nucleophilicity .
  • Temperature Control : Maintain 0–5°C during reagent addition to suppress thermal degradation .

Q. Data Comparison :

Solvent Yield Purity Byproducts
DCM72%85%<5%
DMF65%78%12% (hydrolysis)

Advanced: What strategies resolve contradictions in reported biological activities of structural analogs?

Answer:
Discrepancies often arise from:

  • Substituent Effects : The 2-ethoxy group enhances lipophilicity compared to 4-methoxy derivatives, altering membrane permeability .
  • Assay Conditions : Varying pH or solvent (e.g., DMSO concentration) in enzyme inhibition assays can skew IC50_{50} values .
  • Metabolic Stability : Use microsomal stability assays (e.g., human liver microsomes) to compare degradation rates of chloro-propanamide derivatives .

Q. Recommendations :

  • Standardize assay protocols (e.g., pH 7.4 buffer, <0.1% DMSO).
  • Perform docking studies to correlate substituent positioning with target binding (e.g., COX-2 or CYP450 enzymes) .

Advanced: How to optimize reaction conditions for scale-up synthesis?

Answer:
Key considerations include:

  • Catalyst Screening : Test coupling agents (e.g., DCC vs. EDC) to improve efficiency at higher volumes .
  • Solvent Recovery : Use toluene for azeotropic removal of water in large-scale reactions.
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression and intermediate stability .

Q. Scale-Up Data :

Parameter Lab Scale (5g) Pilot Scale (500g)
Reaction Time4h6h (due to heat transfer delays)
Yield72%68%

Basic: What analytical techniques confirm the absence of toxic impurities?

Answer:

  • GC-MS : Detect residual solvents (e.g., DMF, ethyl acetate) with detection limits <10 ppm .
  • Elemental Analysis : Verify Cl content (theoretical: 14.6%) to confirm stoichiometry .
  • ICP-OES : Screen for heavy metals (e.g., Pd, Ni) if metal catalysts are used .

Advanced: How does the electronic nature of substituents influence reactivity in further derivatization?

Answer:
The 2-ethoxy group acts as an electron-donating group (EDG), activating the phenyl ring for electrophilic substitution. Computational tools (e.g., DFT) predict reactivity:

  • Nucleophilic Aromatic Substitution : Chlorine at position 3 directs incoming nucleophiles to position 4 or 6 .
  • Steric Effects : Bulkier substituents (e.g., trifluoromethyl) reduce reaction rates in SN2^2 displacements .

Q. Case Study :

Derivative Reaction Rate Constant (k, s1^{-1})
3-Chloro-2-ethoxyNitration1.2 × 103^{-3}
3-Chloro-4-nitroReduction3.8 × 104^{-4}

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Answer:
Use in silico tools to estimate:

  • LogP : Predicted ~2.1 (Schrödinger QikProp), indicating moderate blood-brain barrier permeability .
  • Metabolic Sites : CYP3A4-mediated oxidation at the ethoxy group (MetaSite software) .
  • Toxicity : Ames test predictions for mutagenicity (e.g., ProTox-II) .

Basic: What safety precautions are critical during handling?

Answer:

  • PPE : Wear nitrile gloves and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of chloro-propanamide vapors .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO3_3 before disposal .

Advanced: How to design stability studies under varying storage conditions?

Answer:
Follow ICH guidelines:

  • Forced Degradation : Expose to UV light (254 nm), 40°C/75% RH, and acidic/alkaline conditions .
  • HPLC Monitoring : Track degradation products (e.g., hydrolysis to 3-chloropropanoic acid) .

Q. Stability Data :

Condition Degradation After 30 Days
25°C/60% RH<2%
40°C/75% RH12%

Retrosynthesis Analysis

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3-chloro-N-(2-ethoxyphenyl)propanamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.